molecular formula C17H16ClN3O5S B2851239 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide CAS No. 941882-70-8

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Cat. No.: B2851239
CAS No.: 941882-70-8
M. Wt: 409.84
InChI Key: VQAFUZGKSZTZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a versatile chemical compound used in various scientific research fields. Its unique structure allows for a wide range of applications, including drug development, biochemical studies, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the quinoline ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Nitration: The nitro group is introduced via a nitration reaction using nitric acid and sulfuric acid.

    Chlorination: The chloro group is added through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is used in several scientific research areas:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: For investigating biological pathways and interactions.

    Medicine: In drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-nitrobenzamide
  • 2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Uniqueness

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in drug development and biochemical research.

Properties

IUPAC Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c1-27(25,26)20-8-2-3-11-9-12(4-7-16(11)20)19-17(22)14-6-5-13(21(23)24)10-15(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFUZGKSZTZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.